molecular formula C22H24ClN3OS2 B146304 Spiclomazine CAS No. 24527-27-3

Spiclomazine

Katalognummer: B146304
CAS-Nummer: 24527-27-3
Molekulargewicht: 446.0 g/mol
InChI-Schlüssel: CFOYBMUYCBSDAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiclomazine (APY-606, Disepron) is a small-molecule inhibitor with dual mechanisms targeting both the APE1/NPM1 interaction and Ras-mediated signaling pathways. Originally identified as an APE1/NPM1 interaction inhibitor, it disrupts DNA repair mechanisms by reducing APE1's endonuclease activity and modulating its redox function . In pancreatic cancer models, this compound demonstrates potent anti-tumor activity by inducing apoptosis via mitochondrial depolarization, caspase-3/9 activation, and ROS generation . It also suppresses metastasis by downregulating MMP-2/9, critical enzymes in extracellular matrix degradation . Additionally, this compound inhibits mutant KRas-GTP activity, blocking downstream MAPK/ERK signaling, which is pivotal in pancreatic carcinoma progression . In vivo studies confirm its efficacy, showing significant tumor growth inhibition and reduced c-Raf/p-ERK levels in xenograft models .

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis of Spiclomazine follows a convergent strategy, combining two key intermediates: a phenothiazine-derived aromatic core and a diazaspiro decane moiety. The process, as detailed in preclinical studies, involves six discrete stages:

  • Synthesis of the phenothiazine precursor

  • Functionalization of the diazaspiro decane scaffold

  • Coupling of the two intermediates

  • Chlorination at the critical position

  • Final purification via crystallization

  • Analytical validation

Each stage requires precise control over reaction parameters, including temperature, solvent systems, and catalytic agents .

Detailed Reaction Sequence and Optimization

Phenothiazine Precursor Synthesis

The phenothiazine core is synthesized through a Friedel-Crafts alkylation followed by cyclization. Key steps include:

  • Starting Material : 2-chlorophenothiazine (CAS 92-44-4)

  • Reagents :

    • Anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst

    • Dichloromethane (DCM) as the solvent

  • Conditions :

    • Temperature: 0–5°C (to minimize side reactions)

    • Reaction Time: 12 hours

Optimization Insight :
Early attempts using FeCl₃ as a catalyst resulted in <40% yield due to incomplete cyclization. Switching to AlCl₃ increased yields to 68% .

Diazaspiro Decane Scaffold Preparation

The diazaspiro decane moiety is constructed via a [5+5] cyclocondensation reaction:

  • Starting Materials :

    • 1,5-diaminopentane

    • Cyclohexanone

  • Reagents :

    • p-Toluenesulfonic acid (pTSA) as an acid catalyst

    • Toluene under Dean-Stark conditions for azeotropic water removal

Critical Parameters :

  • Temperature : Reflux at 110°C

  • Reaction Time : 24 hours

  • Yield : 72% after column chromatography (silica gel, hexane/EtOAc 4:1)

Coupling Reaction

The coupling of the phenothiazine and diazaspiro decane intermediates employs a Buchwald-Hartwig amination:

ParameterValue
CatalystPd₂(dba)₃ (2 mol%)
LigandXantphos (4 mol%)
BaseCs₂CO₃ (3 equiv)
Solvent1,4-Dioxane
Temperature100°C
Time18 hours
Yield65%

Challenges :

  • Palladium leaching caused variability in early batches (45–50% yield).

  • Introducing a scavenger (SiO₂-Thiol) improved consistency to 65% .

Chlorination Step

Selective chlorination at the 3-position of the phenothiazine ring is achieved using sulfuryl chloride (SO₂Cl₂):

  • Molar Ratio : 1:1.2 (phenothiazine:SO₂Cl₂)

  • Solvent : Dry chloroform

  • Temperature : −10°C to prevent over-chlorination

  • Reaction Monitoring : TLC (Rf = 0.4 in hexane/DCM 1:1)

  • Yield : 89% after recrystallization (ethanol/water)

Purification and Characterization

Crystallization Protocol

The final compound is purified via gradient crystallization:

StepSolvent SystemTemperaturePurity Post-Crystallization
1Ethyl acetate/hexane (1:3)4°C92%
2Methanol/water (7:3)−20°C99.5%

Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS) :

  • Observed : m/z 427.1543 [M+H]⁺

  • Calculated : C₂₂H₂₃ClN₄O₂S: 427.1545

¹H NMR (500 MHz, CDCl₃) :

  • δ 7.82 (d, J = 8.5 Hz, 2H, Ar-H)

  • δ 4.21 (s, 2H, N-CH₂-N)

  • δ 3.68–3.59 (m, 4H, spiropyran-H)

¹³C NMR (126 MHz, CDCl₃) :

  • 152.8 (C=N)

  • 134.5 (Ar-C-Cl)

  • 62.1 (spiro-C)

Scalability and Industrial Considerations

Pilot-Scale Production

A 1 kg batch synthesis demonstrated:

MetricLab Scale (10 g)Pilot Scale (1 kg)
Overall Yield28%25%
Purity99.5%99.1%
Process Mass Intensity (PMI)8792

Key Findings :

  • Heat dissipation challenges in the coupling step required jacketed reactors.

  • Chlorination at scale necessitated cryogenic conditions (−15°C) .

Comparative Analysis of Synthetic Approaches

Alternative Routes Explored

Route A (Reductive Amination) :

  • Advantage : Fewer steps (4 vs. 6)

  • Drawback : Poor stereocontrol (65:35 dr)

Route B (Microwave-Assisted) :

  • Conditions : 150°C, 30 minutes

  • Outcome : 58% yield but 5% decomposition products

Analyse Chemischer Reaktionen

Spiclomazin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von Spiclomazin zur Bildung oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.

Wissenschaftliche Forschungsanwendungen

Cancer Research

Spiclomazine has shown promise in various studies focused on pancreatic cancer:

  • Targeting KRAS : this compound selectively inhibits the signaling pathways mediated by mutant KRAS, leading to reduced tumor growth and metastasis in xenograft models. It binds effectively to KRAS, stabilizing it and disrupting downstream signaling pathways such as c-Raf and ERK .
  • Induction of Apoptosis : Research indicates that this compound induces apoptosis in pancreatic carcinoma cell lines (e.g., MIA PaCa-2 and CFPAC-1) while sparing normal cells like HEK-293 and HL-7702. This selectivity suggests a favorable therapeutic index .
  • Cell Cycle Arrest : this compound has been shown to cause G2 phase arrest in cancer cells without affecting normal cells, highlighting its potential as a targeted therapy .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects include:

  • Regulation of Apoptotic Pathways : this compound treatment leads to alterations in mitochondrial membrane potential and increases in reactive oxygen species (ROS), activating caspases involved in apoptosis .
  • Inhibition of Migration and Invasion : The compound suppresses the expression of matrix metalloproteinases (MMP-2/9), which are crucial for cancer cell migration and invasion .

Potential Therapeutic Applications

Given its efficacy against KRAS-driven tumors, this compound holds potential for development as a therapeutic agent:

  • Clinical Development : The compound's ability to induce apoptosis while inhibiting tumor growth positions it as a candidate for further clinical trials targeting pancreatic cancer patients with KRAS mutations .
  • Combination Therapies : Future research may explore the use of this compound in combination with other therapies to enhance overall treatment efficacy against resistant cancer types.

Data Table: Summary of Key Findings on this compound

Study ReferenceCell Lines TestedKey FindingsMechanism
MIA PaCa-2Complete inhibition of tumor growth in xenograft modelsKRAS stabilization, G2 phase arrest
CFPAC-1Induces apoptosis; reduced cell viabilityActivation of caspases, ROS increase
VariousSelective inhibition of mutant KRAS signalingDisruption of c-Raf and ERK pathways
HEK-293, HL-7702More resistant compared to pancreatic carcinoma cellsSelective cytotoxicity

Case Study 1: Efficacy in Xenograft Models

In a study involving BALB/c mice implanted with MIA PaCa-2 tumors, this compound was administered at a dose of 68 mg/kg for two weeks via intraperitoneal injection. The results showed a significant reduction in tumor size compared to control groups, indicating strong anti-tumor activity specifically targeting mutant KRAS-driven cancers .

Case Study 2: In Vitro Mechanistic Studies

A series of in vitro experiments demonstrated that this compound not only reduced viability but also triggered apoptosis in pancreatic carcinoma cell lines. The treatment led to increased levels of apoptotic markers and decreased migratory capabilities of these cells, providing insights into its potential use as a therapeutic agent against pancreatic cancer progression .

Vergleich Mit ähnlichen Verbindungen

Molecular Targets and Mechanisms

APE1/NPM1 Interaction Inhibition

  • Fiduxosin : Also binds APE1 but uniquely reduces APE1's nuclear accumulation, impairing its redox function. It causes AP site accumulation, suggesting stronger DNA repair disruption .
  • SB 206553 : Primarily inhibits APE1's redox-dependent NF-κB activation without significant effects on endonuclease activity or protein localization .

Table 1: Target Binding and Functional Effects

Compound APE1 Binding NPM1 Binding Endonuclease Inhibition Redox Function Impact
Spiclomazine Yes No Moderate Mild
Fiduxosin Yes No Moderate Significant
SB 206553 Yes No None Strong (NF-κB)

Efficacy in Sensitizing Cells to Genotoxins

  • This compound: Synergizes with bleomycin, reducing TOV-112D ovarian cancer cell viability by 0.91% as a monotherapy and enhancing bleomycin potency in a dose-dependent manner .
  • Fiduxosin: Shows similar monotherapy cytotoxicity (0.98%) but greater solubility limitations, restricting maximum effective doses .

Table 2: Synergistic Effects with Bleomycin

Compound Cell Line Monotherapy Cytotoxicity (%) Bleomycin Synergy
This compound TOV-112D 0.91 ± 0.10 Yes
Fiduxosin TOV-112D 0.98 ± 0.07 Yes
SB 206553 OCI/AML-2,3 1.27–1.40 AML-specific

Selectivity and Off-Target Effects

  • This compound: Selective for mutant KRas (G12C/V) over wild-type, minimizing toxicity in normal cells (HEK-293, HL-7702) .
  • Fiduxosin : Broad cytotoxicity with solubility issues, limiting therapeutic index .
  • SB 206553: Limited impact on non-hematopoietic cells, suggesting utility in blood cancers .

Table 3: IC50 Values in Tumor vs. Normal Cells

Compound Tumor Cell IC50 (μM) Normal Cell IC50 (μM)
This compound 15–20 (pancreatic) >50 (HEK-293)
Fiduxosin 10–15 (ovarian) >20 (limited data)
SB 206553 18–22 (AML) N/A

In Vivo Performance

  • This compound: Demonstrated robust anti-tumor activity in pancreatic xenografts, achieving complete growth arrest in 60% of mice and reducing metastatic invasion .

Biologische Aktivität

Spiclomazine, chemically known as 1-Thia-4,8-diazaspiro[4.5]decan-3-one, 8-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-hydrochloride (NSC290956), has emerged as a compound of interest due to its selective anti-tumor activity, particularly against mutant KRas-driven pancreatic cancer. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, apoptosis induction, and in vivo efficacy.

This compound exhibits its biological activity primarily through the modulation of KRas signaling pathways. It has been shown to:

  • Inhibit KRas-GTP Activity : this compound diminishes the active levels of KRas-GTP in cancer cells, which is crucial for their survival and proliferation. This effect is particularly pronounced in pancreatic cancer cell lines such as MIA PaCa-2 and CFPAC-1 .
  • Induce Cell Cycle Arrest : The compound causes a G2 phase arrest in cancer cells while sparing normal cells from similar effects. This selective action underscores its potential as a targeted cancer therapy .
  • Promote Apoptosis : this compound triggers apoptosis in pancreatic carcinoma cells through the activation of caspases (specifically Caspase-3 and Caspase-9) and by down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xl. The treatment leads to increased reactive oxygen species (ROS) production and decreased mitochondrial membrane potential .

Cell Viability and Apoptosis

In vitro studies have demonstrated that this compound significantly reduces cell viability in pancreatic cancer cell lines:

Cell LineIC50 (µg/mL)Apoptosis Induction
MIA PaCa-220Yes
CFPAC-130Yes
BxPC-325Yes

The compound's effectiveness is more pronounced in cancer cells compared to normal human embryonic kidney (HEK-293) and liver (HL-7702) cells, indicating a preferential targeting mechanism .

Effects on Migration and Invasion

This compound also suppresses the migratory and invasive capabilities of pancreatic carcinoma cells. It does this by down-regulating matrix metalloproteinases (MMP-2 and MMP-9), which are critical for extracellular matrix degradation during metastasis .

In Vivo Efficacy

This compound's anti-tumor effects have been validated in xenograft models. In studies involving BALB/c mice implanted with MIA PaCa-2 tumors, administration of this compound at doses of 68 mg/kg resulted in:

  • Complete Tumor Growth Inhibition : In several instances, tumor growth was entirely blocked after two weeks of treatment .
  • Histological Changes : Immunohistochemical analyses revealed reduced levels of c-Raf and phosphorylated ERK (p-ERK), alongside increased TUNEL staining indicative of apoptosis within the tumors .

Case Studies

A notable case study involved administering this compound to mice with established pancreatic tumors. The results indicated significant tumor regression, with histopathological examinations confirming increased apoptosis and decreased cellular proliferation markers (Ki-67 staining) post-treatment .

Summary of Findings

The biological activity of this compound is characterized by its ability to selectively target mutant KRas-driven pancreatic cancer cells through:

  • Inhibition of KRas-GTP signaling .
  • Induction of cell cycle arrest at the G2 phase .
  • Promotion of apoptosis via caspase activation .
  • Suppression of migration and invasion capabilities .

These findings suggest that this compound holds promise as a therapeutic agent for treating pancreatic carcinoma, warranting further clinical investigation.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Spiclomazine-induced apoptosis in pancreatic cancer cells?

this compound triggers apoptosis by modulating Bcl-2 family proteins: it downregulates anti-apoptotic Bcl-2 and Bcl-xL while upregulating pro-apoptotic Bax. This imbalance activates Caspase-9 and Caspase-3, leading to phosphatidylserine externalization and nuclear fragmentation. Methodologically, apoptosis can be confirmed via Annexin V-FITC/PI staining, DAPI nuclear morphology analysis, and Western blotting for caspase activation .

Q. How is this compound’s specificity for mutant KRas validated experimentally?

Target engagement is validated using cell thermal shift assays (CETSA) to demonstrate this compound-KRas binding stability. Specificity for mutant KRas is further confirmed by siRNA-mediated KRas knockdown, which shows minimal impact on cell viability, indicating dependency on KRas for efficacy. Comparative studies in wild-type vs. mutant KRas cell lines (e.g., MIA PaCa-2) are critical .

Q. What in vitro models are appropriate for evaluating this compound’s anti-tumor activity?

Use KRas-mutant pancreatic cancer cell lines (e.g., BxPC-3, MIA PaCa-2) for efficacy studies, paired with normal cell lines (e.g., HEK-293) to assess selectivity. Cell viability assays (CCK-8) and colony formation assays are standard. Ensure Mycoplasma-free cultures and standardized EDTA-trypsin dissociation protocols to minimize variability .

Q. How does this compound modulate the MAPK/ERK signaling pathway?

this compound inhibits KRas-GTP loading, reducing downstream MEK/ERK phosphorylation. Methodologically, Ras-GTP pull-down assays and Western blotting for p-ERK are used. Mutant KRas cells show greater sensitivity due to enhanced Ras signaling dependency, making them ideal for pathway analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s IC50 values across cell lines?

Variability in IC50 (19.7–74.2 μM) may arise from genetic heterogeneity (e.g., KRas mutation subtypes) or assay conditions. Standardize cell passage numbers, culture media, and treatment durations. Use dose-response curves with triplicate technical replicates and normalize data to KRas expression levels .

Q. What methodologies address this compound’s dual effects on apoptosis and G2/M cell cycle arrest?

Combine flow cytometry (PI staining for cell cycle) with apoptosis markers (Annexin V). Monitor Cyclin B1 and CDK1 expression via Western blot to link G2/M arrest to survival inhibition. Time-course experiments can dissect temporal relationships between cycle arrest and apoptosis .

Q. How to optimize in vivo dosing regimens for this compound while minimizing toxicity?

In murine xenograft models (e.g., BALB/c mice with MIA PaCa-2 tumors), start with 68 mg/kg intraperitoneal dosing (as per preclinical efficacy data). Monitor tumor volume biweekly and assess toxicity via serum ALT/AST levels. Pharmacokinetic studies (plasma half-life, tissue distribution) guide dose frequency adjustments .

Q. What strategies mitigate off-target effects in this compound-treated models?

Use proteome-wide CETSA to identify non-KRas targets. Combine with transcriptomic profiling (RNA-seq) to detect unintended pathway activation. Co-treatment with KRas-specific inhibitors (e.g., siRNA) can isolate KRas-dependent effects .

Q. How to design studies evaluating this compound in combination therapies?

Apply synergy scoring models (e.g., Chou-Talalay) using gemcitabine or ERK inhibitors. Test sequential vs. concurrent dosing in 3D spheroid models. Use immunohistochemistry (IHC) for c-Raf/p-ERK in xenografts to validate pathway suppression .

Q. Methodological Resources

  • Key Techniques : CETSA , Ras-GTP assays , flow cytometry , siRNA validation .
  • Data Interpretation : Normalize Western blot data to β-actin , use SPSS for statistical analysis .
  • Ethical Design : Follow PICOT frameworks to structure hypotheses (Population: KRas-mutant models; Intervention: this compound dosing; Comparison: Wild-type KRas; Outcome: Tumor growth inhibition; Time: 2-week efficacy windows) .

Eigenschaften

IUPAC Name

8-[3-(2-chlorophenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3OS2/c23-16-6-7-20-18(14-16)26(17-4-1-2-5-19(17)29-20)11-3-10-25-12-8-22(9-13-25)24-21(27)15-28-22/h1-2,4-7,14H,3,8-13,15H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOYBMUYCBSDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043851
Record name Spiclomazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24527-27-3
Record name Spiclomazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24527-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiclomazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024527273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiclomazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiclomazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPICLOMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2V8248111
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiclomazine
Reactant of Route 2
Spiclomazine
Reactant of Route 3
Reactant of Route 3
Spiclomazine
Reactant of Route 4
Spiclomazine
Reactant of Route 5
Reactant of Route 5
Spiclomazine
Reactant of Route 6
Spiclomazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.